2-Hydroxy-6-(3-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile
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Overview
Description
2-Hydroxy-6-(3-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile is a complex organic compound characterized by its unique structure, which includes a hydroxyl group, a methoxyphenyl group, a trifluoromethyl group, and a nicotinonitrile moiety
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as a bioactive molecule in various biological assays, including enzyme inhibition and receptor binding studies.
Medicine: Research has explored its use in drug discovery, particularly in the development of new therapeutic agents for diseases such as cancer and infectious diseases.
Industry: Its unique properties make it valuable in the development of advanced materials and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-(3-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of 3-methoxyphenyl with a trifluoromethylated pyridine derivative under palladium catalysis. The reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent, often conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and real-time monitoring of reaction parameters can help optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium cyanide (NaCN) or potassium thiocyanate (KSCN).
Addition: Electrophilic addition reactions can be facilitated by using strong acids or Lewis acids.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of cyano or thio-cyano derivatives.
Addition: Formation of halogenated or alkylated derivatives.
Mechanism of Action
The mechanism by which 2-Hydroxy-6-(3-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
2-Hydroxy-6-methoxyacetophenone: Similar in having a hydroxyl and methoxy group but lacks the trifluoromethyl and nicotinonitrile moieties.
4-(Trifluoromethyl)nicotinonitrile: Similar in having the trifluoromethyl and nicotinonitrile groups but lacks the hydroxyl and methoxy groups.
Uniqueness: 2-Hydroxy-6-(3-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile is unique due to the combination of its hydroxyl, methoxy, trifluoromethyl, and nicotinonitrile groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
6-(3-methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O2/c1-21-9-4-2-3-8(5-9)12-6-11(14(15,16)17)10(7-18)13(20)19-12/h2-6H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTJLUGWDJJUFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C(=O)N2)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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